An In-Depth Technical Guide to 5-Amino-pyrazine-2-carboxylic Acid Ethyl Ester Hydrochloride
An In-Depth Technical Guide to 5-Amino-pyrazine-2-carboxylic Acid Ethyl Ester Hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride. This pyrazine derivative is a valuable heterocyclic building block, and understanding its nuanced properties is critical for its effective utilization in the synthesis of novel therapeutic and agrochemical agents.
Section 1: Compound Identification and Core Properties
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is the salt form of the corresponding free base. The hydrochloride form often provides advantageous properties for handling and formulation, such as increased stability and aqueous solubility. For clarity, identifiers for both the hydrochloride salt and the free base are provided below.
Table 1.1: Compound Identifiers
| Identifier | 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride | 5-Amino-pyrazine-2-carboxylic acid ethyl ester (Free Base) |
| IUPAC Name | ethyl 5-aminopyrazine-2-carboxylate hydrochloride | ethyl 5-aminopyrazine-2-carboxylate[1] |
| Synonyms | Ethyl 5-amino-2-pyrazinecarboxylate HCl | Ethyl 5-aminopyrazine-2-carboxylate, 5-Amino-pyrazine-2-carboxylic acid ethyl ester[2][3][4] |
| CAS Number | 1187933-09-0 | 54013-06-8[2][3][4] |
| Molecular Formula | C₇H₁₀ClN₃O₂ | C₇H₉N₃O₂[2][3][4] |
| Molecular Weight | 203.63 g/mol | 167.17 g/mol [1][2][4] |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=N1)N.Cl | CCOC(=O)C1=CN=C(C=N1)N[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data below primarily pertains to the free base, as it is more commonly reported. The hydrochloride salt is expected to be a crystalline solid with a higher melting point and greater solubility in polar protic solvents compared to the free base.
Table 1.2: Physicochemical Data
| Property | Value / Observation | Rationale and Field Insights |
| Appearance | Off-white to light brown solid/powder[3] | The color can indicate purity. Darker shades may suggest the presence of oxidized impurities. |
| Melting Point | 172-175 °C (Free Base)[5] | A sharp melting range is a key indicator of high purity, a critical parameter for reproducible downstream reactions and biological assays. |
| Boiling Point | 365.6 °C at 760 mmHg (Predicted, Free Base) | This high boiling point is typical for polar heterocyclic compounds with hydrogen bonding capabilities. |
| Solubility | Poorly soluble in water; Soluble in solvents like ethanol and dichloromethane (Free Base)[6] | The hydrochloride salt form is utilized to improve solubility in aqueous media, which is often necessary for biological testing and certain reaction conditions. |
| Stability | Stable under recommended storage conditions.[6] | The pyrazine ring is aromatic and generally stable, but the amino group can be susceptible to oxidation over time, especially when exposed to light and air. |
| pKa | 4.41 (Predicted, for the parent carboxylic acid)[7] | The amino group is basic, while the ester is neutral. The hydrochloride salt protonates one of the basic nitrogen atoms (likely the amino group or a ring nitrogen), enhancing stability. |
Section 2: Chemical Reactivity and Synthesis
The utility of this compound stems from its distinct reactive sites: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic pyrazine ring itself. The amino group is the primary site for derivatization, readily participating in amide bond formation, alkylation, and arylation reactions.
A common and logical synthetic route involves the conversion of a more accessible precursor, such as Ethyl 5-chloropyrazine-2-carboxylate, via nucleophilic aromatic substitution (SNAr). The subsequent protonation with hydrochloric acid yields the target hydrochloride salt.
Caption: Logical workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Starting Material: Ethyl 5-chloropyrazine-2-carboxylate is an excellent precursor because the chloro-substituent is a good leaving group, activated towards nucleophilic attack by the electron-withdrawing nature of the pyrazine ring nitrogens and the ester group.
-
SNAr Reaction: This step leverages the electron-deficient pyrazine ring. An ammonia source acts as the nucleophile, displacing the chloride. This reaction often requires elevated temperature and pressure to proceed at a practical rate.
-
Salt Formation: The conversion to the hydrochloride salt is a straightforward acid-base reaction. It serves a dual purpose: it often facilitates purification by crystallization and results in a more stable, solid product that is easier to handle and weigh accurately than the free base.
Section 3: Applications in Research and Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules.[8]
-
Medicinal Chemistry: This compound is a key intermediate for synthesizing a wide array of derivatives.[3] The amino group provides a handle for building out molecular complexity, leading to compounds investigated for anticancer, antibacterial, anti-inflammatory, and other pharmacological activities.[8][9] The parent compound of pyrazinamide, a first-line antituberculosis drug, is pyrazine-2-carboxylic acid, highlighting the importance of this structural class in fighting infectious diseases.[10][11]
-
Agrochemicals: Similar to its role in pharmaceuticals, this building block is used to create novel pesticides and fungicides.[3] The pyrazine core can be essential for binding to target enzymes or receptors in pests or fungi.
-
Materials Science: The rigid, aromatic structure and potential for hydrogen bonding make pyrazine derivatives like this one candidates for the development of functional organic materials.
Section 4: Analytical Characterization
To ensure the identity and purity of the compound, a combination of analytical techniques is essential. The expected spectroscopic data provides a fingerprint for validation.
-
¹H NMR Spectroscopy: The spectrum should show a characteristic triplet and quartet for the ethyl group protons. Two distinct signals in the aromatic region (typically 8-9 ppm) would correspond to the two non-equivalent protons on the pyrazine ring. The amino protons (NH₂) would likely appear as a broad singlet, which may shift significantly depending on the solvent and concentration. In the hydrochloride salt, the NH₂ protons would become NH₃⁺, and their signal, along with the aromatic protons, would be expected to shift downfield.
-
¹³C NMR Spectroscopy: Key signals would include the ester carbonyl carbon (~165 ppm), carbons of the pyrazine ring (typically 130-160 ppm), and the two distinct carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands. Key stretches include N-H stretching for the amino group (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and a strong C=O stretch for the ester carbonyl group (around 1700-1730 cm⁻¹).
-
Mass Spectrometry (MS): For the free base, Electrospray Ionization (ESI) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 168.1.
Section 5: Handling, Storage, and Safety Protocols
Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.
Table 5.1: GHS Hazard Information
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[5][12] |
| Skin Irritation | H315 | Causes skin irritation[5][12] |
| Eye Irritation | H319 | Causes serious eye irritation[5][12] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[5][12] |
Safe Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]
-
Avoid Inhalation/Contact: Avoid breathing dust.[12] Prevent contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling.[13]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Storage Recommendations:
-
Temperature: Store in a cool, dry place. Specific recommendations range from room temperature to refrigerated (0-8 °C) or frozen (-20 °C) for long-term stability.[3][7]
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption and potential degradation from air exposure.[6]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[6]
Section 6: Experimental Protocols
The following protocols provide a self-validating framework for common laboratory procedures.
Protocol 6.1: Recrystallization for Purification (Conceptual)
This protocol is a standard method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol or an ethanol/water mixture).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot gravity filtration to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Validation: The success of the purification is validated by a sharp, elevated melting point and a clean NMR spectrum compared to the crude material.
Protocol 6.2: Preparation of a 10 mM Stock Solution in DMSO
This protocol addresses the compound's poor aqueous solubility for use in biological assays.
-
Calculation: Calculate the mass of the hydrochloride salt required. For 10 mL of a 10 mM solution (MW = 203.63 g/mol ): Mass = 0.010 L × 0.010 mol/L × 203.63 g/mol = 0.02036 g (20.36 mg).
-
Weighing: Accurately weigh approximately 20.4 mg of the compound into a 15 mL conical tube. Record the exact mass.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube to achieve the final 10 mM concentration. For example, if 20.36 mg was weighed, add exactly 10.0 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be required.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Validation: Before use in an assay, ensure the solution is clear and free of precipitate after thawing. The concentration is validated by the accuracy of the initial weighing and volume measurement.
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National Center for Biotechnology Information. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]
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